

Biophysical techniques for characterizing C14 Ceramide's properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C14 Ceramide

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Application Notes and Protocols for Characterizing C14 Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play crucial roles in cellular signaling, membrane structure, and pathophysiology. **C14 Ceramide** (N-myristoyl-D-erythro-sphingosine) is an endogenous ceramide generated by ceramide synthase 6 and is implicated in various cellular processes, including necroptosis and insulin sensitivity.[1] A thorough understanding of its biophysical properties is essential for elucidating its biological functions and for the development of therapeutic strategies targeting ceramide-mediated pathways.

These application notes provide an overview of key biophysical techniques and detailed protocols for characterizing the properties of **C14 Ceramide** in model membrane systems. The methodologies described are fundamental for investigating ceramide-lipid interactions, membrane phase behavior, and the formation of ceramide-enriched domains.

Biophysical Properties of C14 Ceramide: Quantitative Data

The following table summarizes key quantitative data obtained from various biophysical studies on **C14 Ceramide** and related ceramides. These values provide a baseline for understanding its behavior in lipid membranes.

Property	Value	Technique	Notes
Molecular Weight	509.9 g/mol	-	[1]
Main Phase Transition Temperature (T _m)	86.3 °C	Differential Scanning Calorimetry (DSC)	For hydrated C14-Ceramide (Ceramide 2 analogue). This is the temperature of the main order-disorder transition.[2]
Enthalpy of Main Transition (ΔH)	59.0 kJ/mol	Differential Scanning Calorimetry (DSC)	For hydrated C14-Ceramide (Ceramide 2 analogue).[2]
Solid-Solid Phase Transition	~61-66 °C	Differential Scanning Calorimetry (DSC) & Fourier-Transform Infrared Spectroscopy (FTIR)	A transition from an orthorhombic to a hexagonal subcell packing occurs below the main transition temperature.[3]
Area per Molecule (at collapse)	~40 Å ² /molecule	Langmuir Trough	This value can vary depending on temperature and subphase conditions.
Effect on Membrane Thickness	Increase	X-ray & Neutron Diffraction	The addition of ceramides generally increases the thickness of the hydrophobic core of lipid bilayers.[4][5]

Signaling Pathways Involving C14 Ceramide

Ceramides, including **C14 Ceramide**, are central to various signaling pathways that regulate critical cellular processes such as apoptosis, cell cycle arrest, and inflammation.[6] They can exert their effects by altering membrane biophysics to facilitate the clustering of receptor proteins or by directly interacting with downstream effector proteins. A generalized signaling pathway involving ceramide generation and downstream effects is depicted below.

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- To cite this document: BenchChem. [Biophysical techniques for characterizing C14 Ceramide's properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014002#biophysical-techniques-for-characterizing-c14-ceramide-s-properties]

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